Cadmium niobium oxide (Cd2Nb2O7)

Overview

Description

Cadmium niobium oxide (Cd2Nb2O7) is a complex oxide compound that combines cadmium and niobium in a pyrochlore structure. This compound is of significant interest due to its unique electrical, magnetic, and optical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium niobium oxide can be synthesized through solid-state reactions. Typically, cadmium oxide (CdO) and niobium pentoxide (Nb2O5) are mixed in stoichiometric ratios and subjected to high-temperature calcination. The reaction is carried out at temperatures ranging from 800°C to 1200°C in an oxygen-rich atmosphere to ensure complete oxidation and formation of the desired pyrochlore phase.

Industrial Production Methods: In industrial settings, the production of cadmium niobium oxide involves similar high-temperature solid-state reactions. the process is scaled up, and the reaction conditions are optimized for large-scale production. The raw materials are carefully weighed, mixed, and calcined in large furnaces. The resulting product is then cooled, ground, and subjected to further processing to achieve the desired particle size and purity.

Chemical Reactions Analysis

Types of Reactions: Cadmium niobium oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions, leading to changes in its oxidation state and properties.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents, altering the oxidation state of niobium and cadmium.

Substitution: The compound can participate in substitution reactions where other metal ions replace cadmium or niobium in the lattice.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Metal salts in aqueous or molten states, depending on the desired substitution.

Major Products Formed:

Oxidation: Higher oxidation state oxides.

Reduction: Lower oxidation state oxides or elemental metals.

Substitution: Mixed metal oxides with altered properties.

Scientific Research Applications

Cadmium niobium oxide has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.

Biology: Investigated for potential use in biomedical applications, such as drug delivery systems and bioimaging.

Medicine: Explored for its potential in cancer treatment and diagnostic imaging.

Industry: Utilized in the production of advanced ceramics, electronic components, and optical devices.

Mechanism of Action

The mechanism by which cadmium niobium oxide exerts its effects is primarily related to its electronic structure and surface properties. The compound’s ability to undergo redox reactions and interact with other molecules makes it a versatile material in catalysis and other applications. The molecular targets and pathways involved depend on the specific application, such as catalytic sites in chemical reactions or interaction with biological molecules in medical applications.

Comparison with Similar Compounds

Cadmium niobium oxide can be compared with other similar compounds, such as:

Cadmium titanate (CdTiO3): Similar in structure but with different electronic and optical properties.

Niobium oxide (Nb2O5): Shares the niobium component but lacks the cadmium, resulting in different properties.

Cadmium oxide (CdO): Contains cadmium but lacks the complex structure and properties imparted by niobium.

Uniqueness: Cadmium niobium oxide’s unique combination of cadmium and niobium in a pyrochlore structure gives it distinct electrical, magnetic, and optical properties that are not found in other similar compounds. This makes it a valuable material for specialized applications in various fields.

Biological Activity

Cadmium niobium oxide (Cd₂Nb₂O₇) is an inorganic compound that has garnered attention for its potential biological activities. This article explores the biological effects of Cd₂Nb₂O₇, focusing on its antibacterial properties, cytotoxicity, and interactions with biological systems.

Cd₂Nb₂O₇ is a member of the family of niobates and is characterized by its unique crystal structure, which can influence its reactivity and interactions with biological systems. The compound exhibits a layered structure that may facilitate ion exchange and adsorption processes, making it relevant for various applications, including catalysis and environmental remediation.

Cytotoxicity and Cellular Interaction

The cytotoxic effects of cadmium compounds are well-documented, primarily due to their ability to induce oxidative stress and disrupt cellular homeostasis:

- Cellular Uptake : Research indicates that cadmium can disrupt ion homeostasis within cells, leading to increased levels of toxic elements while depleting essential ones such as zinc and copper . This disruption can result in cellular damage and apoptosis.

- Model Organisms : Studies using Caenorhabditis elegans have shown that exposure to cadmium alters the organism's ionome significantly, indicating potential systemic effects at the organism level . These findings suggest that Cd₂Nb₂O₇ could similarly impact cellular functions if introduced into biological systems.

Case Studies

- Antibacterial Efficacy : A study focusing on the antibacterial activity of cadmium oxide nanoparticles indicated significant inhibition against Staphylococcus aureus at concentrations as low as 10 μg/ml. This effect was attributed to the nanoparticles' ability to penetrate bacterial membranes and induce oxidative stress .

- Toxicological Assessment : In a toxicological assessment involving various cadmium compounds, it was noted that exposure led to increased DNA damage in bacterial cells. Such findings highlight the potential risks associated with cadmium compounds in environmental contexts .

Data Tables

Properties

IUPAC Name |

cadmium(2+);niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.2Nb.7O/q2*+2;2*+5;7*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIBWOLWHSSZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

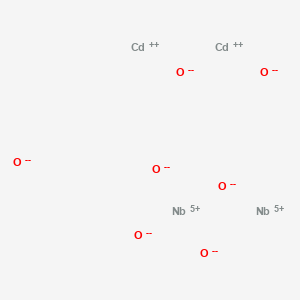

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Nb+5].[Nb+5].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2Nb2O7 | |

| Record name | cadmium niobate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50924000 | |

| Record name | Cadmium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12187-14-3 | |

| Record name | Cadmium niobium oxide (Cd2Nb2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012187143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium niobium oxide (Cd2Nb2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium niobium(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50924000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicadmium niobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.